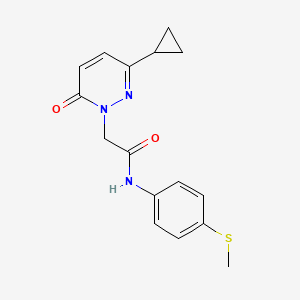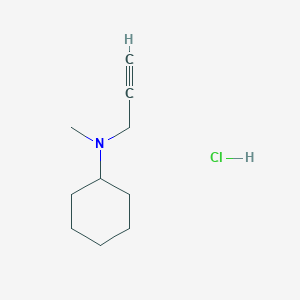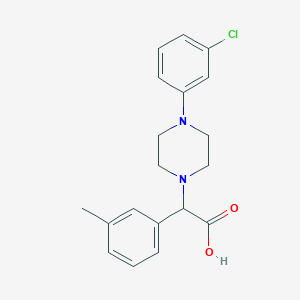
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid (CPCA) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPCA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has also been found to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response. Additionally, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has been shown to reduce the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has also been extensively studied, and its mechanism of action is well understood. However, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has been found to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid. One area of interest is the development of more potent and selective COX inhibitors based on the structure of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid. Another area of interest is the investigation of the potential use of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid in the treatment of neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid could expand its use in certain experiments. Finally, the investigation of the cytotoxic effects of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid and the development of less toxic derivatives could also be an area of future research.
Méthodes De Synthèse
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-chlorophenylpiperazine with m-tolualdehyde to form 4-(3-chlorophenyl)piperazin-1-yl)-2-methylbenzaldehyde. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to form 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-methylbutan-1-ol. Finally, the alcohol is oxidized using potassium permanganate to obtain 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid.
Applications De Recherche Scientifique
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has been extensively studied in the scientific community for its potential therapeutic applications. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-14-4-2-5-15(12-14)18(19(23)24)22-10-8-21(9-11-22)17-7-3-6-16(20)13-17/h2-7,12-13,18H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPDZRSTGBSOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(m-tolyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)

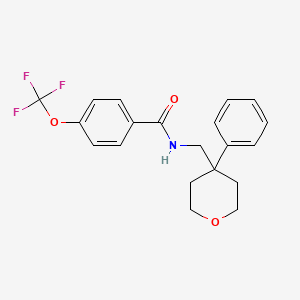
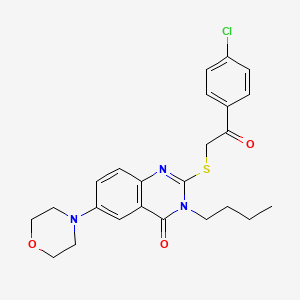
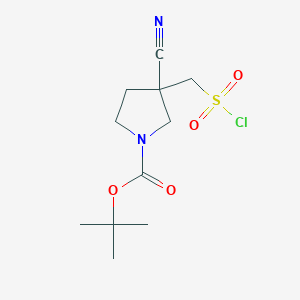
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2997017.png)
![Acetic acid;3-[3-oxo-5-(quinazolin-4-ylamino)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B2997019.png)
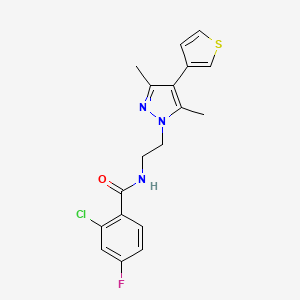
![2-(4-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B2997022.png)

